molecular formula C17H26FN5O2 B4092400 1-[5-(4-Ethylpiperazin-1-yl)-2-fluoro-4-nitrophenyl]-4-methylpiperazine

1-[5-(4-Ethylpiperazin-1-yl)-2-fluoro-4-nitrophenyl]-4-methylpiperazine

Cat. No.: B4092400
M. Wt: 351.4 g/mol
InChI Key: ZBWFRRJCLQQMPG-UHFFFAOYSA-N
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Description

This compound is a derivative of piperazine, which is a common moiety in many pharmaceuticals due to its ability to interact with various biological targets . The presence of the fluoro, nitro, and ethyl groups could potentially influence its reactivity and biological activity.


Molecular Structure Analysis

The molecular structure of this compound would likely be influenced by the piperazine ring, which is a six-membered ring containing two nitrogen atoms. The fluoro, nitro, and ethyl groups would likely have significant effects on the compound’s electronic structure .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the piperazine ring and the various substituents. The nitro group is often a good leaving group, while the fluoro group could potentially participate in nucleophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the piperazine ring and the various substituents. For example, the presence of the polar nitro and fluoro groups could potentially increase the compound’s solubility in polar solvents .

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Piperazine derivatives are often active against a variety of targets, including various enzymes and receptors .

Safety and Hazards

The safety and hazards associated with this compound would depend on various factors, including its reactivity and biological activity. As with any chemical, appropriate safety precautions should be taken when handling this compound .

Future Directions

The future research directions for this compound could potentially involve further exploration of its synthesis, reactivity, and biological activity. This could include the development of new synthetic routes, the investigation of its reactivity under various conditions, and the evaluation of its activity against different biological targets .

Properties

IUPAC Name

1-[5-(4-ethylpiperazin-1-yl)-2-fluoro-4-nitrophenyl]-4-methylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26FN5O2/c1-3-20-6-10-22(11-7-20)16-13-15(14(18)12-17(16)23(24)25)21-8-4-19(2)5-9-21/h12-13H,3-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBWFRRJCLQQMPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=CC(=C(C=C2[N+](=O)[O-])F)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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